molecular formula C6H4F2O2S2 B1422577 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid CAS No. 1303890-49-4

3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid

Cat. No.: B1422577
CAS No.: 1303890-49-4
M. Wt: 210.2 g/mol
InChI Key: ONSJSDSGEMOCPN-UHFFFAOYSA-N
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Description

3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid is an organic compound with the molecular formula C6H4F2O2S2 and a molecular weight of 210.23 g/mol This compound is characterized by the presence of a thiophene ring substituted with a difluoromethylsulfanyl group and a carboxylic acid group

Preparation Methods

One common synthetic route includes the reaction of thiophene with difluoromethylthiol in the presence of a base, followed by oxidation and subsequent carboxylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:

The presence of the difluoromethylsulfanyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical reactivity and biological activity.

Properties

IUPAC Name

3-(difluoromethylsulfanyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S2/c7-6(8)12-3-1-2-11-4(3)5(9)10/h1-2,6H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSJSDSGEMOCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1SC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid
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3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid
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3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid

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